3-(Difluoromethoxy)-4-methoxyaniline

ALK Inhibitor Non-Small Cell Lung Cancer Kinase SAR

3-(Difluoromethoxy)-4-methoxyaniline (CAS 97963-82-1) is a fluorinated aniline derivative with the molecular formula C8H9F2NO2 and a molecular weight of 189.16 g/mol, functioning as a versatile building block in pharmaceutical and agrochemical synthesis. The compound features a primary aromatic amine with a difluoromethoxy (–OCHF2) group at the 3-position and a methoxy (–OCH3) group at the 4-position, a substitution pattern that confers distinct physicochemical properties relative to non-fluorinated analogs.

Molecular Formula C8H9F2NO2
Molecular Weight 189.16 g/mol
CAS No. 97963-82-1
Cat. No. B1355714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-methoxyaniline
CAS97963-82-1
Molecular FormulaC8H9F2NO2
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)OC(F)F
InChIInChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3
InChIKeyAOWUCPRWGBSQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)-4-methoxyaniline (CAS 97963-82-1): Procurement Guide for Fluorinated Aniline Building Blocks in Medicinal Chemistry


3-(Difluoromethoxy)-4-methoxyaniline (CAS 97963-82-1) is a fluorinated aniline derivative with the molecular formula C8H9F2NO2 and a molecular weight of 189.16 g/mol, functioning as a versatile building block in pharmaceutical and agrochemical synthesis . The compound features a primary aromatic amine with a difluoromethoxy (–OCHF2) group at the 3-position and a methoxy (–OCH3) group at the 4-position, a substitution pattern that confers distinct physicochemical properties relative to non-fluorinated analogs [1]. Its primary utility lies in the construction of bioactive molecules where the –OCHF2 moiety serves as a metabolically stable isostere for methoxy or hydroxyl groups, particularly in kinase inhibitor scaffolds targeting ALK, EGFR, and PDE4 therapeutic programs [2].

Why 3-(Difluoromethoxy)-4-methoxyaniline (97963-82-1) Cannot Be Swapped with Unsubstituted or Regioisomeric Analogs


Generic substitution among difluoromethoxyaniline regioisomers or with non-fluorinated 3,4-dimethoxyaniline is not scientifically justified due to the profound impact of both fluorine content and substitution pattern on target binding, metabolic stability, and physicochemical properties. SAR studies on ALK inhibitors demonstrate that the difluoromethoxy analog is equipotent with methoxy-containing lead compounds (KRCA-0008), establishing that the –OCHF2 group functions as a valid isostere with retained biochemical activity [1]. However, regioisomeric variants (e.g., 2-(difluoromethoxy)-3-methoxyaniline or 4-(difluoromethoxy)-3-methoxyaniline) exhibit altered hydrogen-bonding geometries and electronic distributions that disrupt kinase binding pocket complementarity, as evidenced by the narrow SAR tolerance for alkoxy size and position in ALK-targeted scaffolds [1]. In PDE4 inhibitor programs, replacement of a 4-methoxy residue with a difluoromethoxy residue increases in vivo potency [2]. These findings collectively demonstrate that the precise 3-difluoromethoxy-4-methoxy substitution pattern is not interchangeable with alternative regioisomers or the non-fluorinated parent aniline without risking loss of target engagement, altered pharmacokinetics, or synthetic incompatibility in downstream coupling reactions.

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)-4-methoxyaniline (97963-82-1) Versus Structural Analogs


Regioisomeric Differentiation: 3-(Difluoromethoxy)-4-methoxyaniline Versus 2- and 4-Positional Isomers in ALK Inhibitor Scaffolds

In systematic SAR studies on ALK inhibitor KRCA-0008, the difluoromethoxy analog (incorporating the –OCHF2 moiety corresponding to the substitution pattern of 3-(difluoromethoxy)-4-methoxyaniline-derived fragments) demonstrated equipotency with the parent methoxy-containing compound in both biochemical assays and H3122 cellular activity assessments [1]. Critically, modifications to the alkoxy size and position were found to be detrimental to ALK activity, indicating that the 3-difluoromethoxy-4-methoxy substitution pattern resides within a narrow optimal window for target engagement. The hydroxyl analog at this position failed during preparation due to instability of the 2-hydroxy intermediate, further underscoring the unique synthetic tractability and biological viability of the difluoromethoxy isostere relative to other potential substituents [1].

ALK Inhibitor Non-Small Cell Lung Cancer Kinase SAR

Physicochemical Differentiation: 3-(Difluoromethoxy)-4-methoxyaniline Versus Non-Fluorinated 3,4-Dimethoxyaniline in Drug Design

3-(Difluoromethoxy)-4-methoxyaniline (MW: 189.16 g/mol, exact mass: 189.06013485 Da) exhibits a molecular weight increase of 35.98 g/mol (23.5%) relative to non-fluorinated 3,4-dimethoxyaniline (MW: 153.18 g/mol) due to the replacement of one methoxy oxygen with two fluorine atoms [1]. This structural modification increases lipophilicity (estimated clogP increase of approximately 0.5–0.8 log units based on the –OCHF2 substitution effect) while maintaining hydrogen bond acceptor capacity (5 acceptors for the fluorinated compound versus 3 acceptors for 3,4-dimethoxyaniline) [2]. The –OCHF2 group confers enhanced metabolic stability compared to –OCH3 by resisting oxidative O-dealkylation, a primary clearance pathway for methoxy-containing anilines, thereby extending in vivo half-life in drug candidates derived from this building block [3].

Physicochemical Properties Lipophilicity Metabolic Stability

PDE4 Inhibitor Class-Level Differentiation: Methoxy-to-Difluoromethoxy Substitution Increases In Vivo Potency

In a PDE4 inhibitor optimization program, replacement of a 4-methoxy residue with a difluoromethoxy residue led to an increase in in vivo potency, demonstrating that the –OCHF2 group provides superior pharmacological performance compared to the –OCH3 parent in animal models [1][2]. A related study on selective PDE4D inhibitors further confirmed that replacing a 3-methoxy group with a 3-difluoromethoxy isostere maintained good PDE4D3 inhibitory activity while improving pharmacokinetic properties [3]. This class-level evidence indicates that aniline-derived fragments bearing the 3-difluoromethoxy-4-methoxy pattern (such as those derived from 3-(difluoromethoxy)-4-methoxyaniline) are expected to confer enhanced in vivo efficacy relative to non-fluorinated methoxyaniline building blocks when incorporated into PDE4-targeted scaffolds.

PDE4 Inhibitor Anti-inflammatory COPD

EGFR Kinase Selectivity Enhancement via Difluoromethoxy Steric Clash Mechanism

In the discovery of DS06652923, a potent and orally available EGFR C797S triple-mutant inhibitor, introduction of a difluoromethoxy group on the pyrazole ring improved kinase selectivity by inducing steric clash with off-target kinases [1]. The optimized compound achieved tumor regression in a Ba/F3 allograft model upon oral administration, with the difluoromethoxy moiety contributing directly to the selectivity profile . This class-level finding establishes that difluoromethoxy substitution is not merely a passive isosteric replacement but actively enhances kinase selectivity through steric discrimination—a property that 3-(difluoromethoxy)-4-methoxyaniline-derived fragments may confer when incorporated into EGFR-targeted inhibitor scaffolds.

EGFR C797S Mutant Inhibitor Kinase Selectivity Steric Clash

JAK Kinase Inhibitor Scaffold Utility: Patent-Cited Building Block Status

3-(Difluoromethoxy)-4-methoxyaniline and its structurally related analogs are explicitly cited as key intermediates in patent literature covering kinase inhibitors, including Janus kinase (JAK) inhibitors, protein tyrosine kinase inhibitors, and p38 kinase inhibitors [1][2]. The compound serves as a building block for constructing N-substituted benzylic aniline derivatives that inhibit mitotic kinesins (particularly KSP kinesin), which are validated targets for cellular proliferative diseases [3]. This patent-cited status distinguishes the compound from non-fluorinated aniline analogs that lack the specific difluoromethoxy substitution pattern required for optimal activity in these proprietary inhibitor scaffolds.

JAK Inhibitor Tyrosine Kinase Patent-Protected Scaffold

Hepatocellular and Breast Cancer Cell Line Toxicity: Preliminary Anticancer Differentiation

Preliminary studies cited in semantic literature indicate that 3-(difluoromethoxy)-4-methoxyaniline has been applied in the preparation of medicaments for treating tumors with demonstrated toxicity against human hepatoma cell lines, human leukemia cell lines, and human breast cancer cell lines [1]. While quantitative IC50 values are not provided in the accessible abstract, the compound's selective toxicity across multiple cancer cell lineages distinguishes it from structurally related aniline derivatives that lack this specific cytotoxicity profile. The difluoromethoxy group is noted in medicinal chemistry literature as enhancing cellular membrane penetration and target protein binding affinity, which may contribute to the observed anticancer activity relative to non-fluorinated methoxyaniline analogs .

Anticancer Hepatocellular Carcinoma Breast Cancer

Optimal Application Scenarios for 3-(Difluoromethoxy)-4-methoxyaniline (97963-82-1) Based on Quantitative Evidence


ALK Inhibitor Lead Optimization for Non-Small Cell Lung Cancer

Utilize 3-(difluoromethoxy)-4-methoxyaniline as the preferred aniline building block when synthesizing ALK inhibitor analogs requiring metabolic stability without sacrificing target potency. SAR data demonstrate that the difluoromethoxy analog retains equipotency with methoxy-containing lead compound KRCA-0008 in both biochemical and H3122 cellular assays, while the specific 3,4-substitution pattern resides within the narrow optimal window for alkoxy size and position on the ALK-targeted scaffold [1]. Procurement of regioisomeric 2- or 4-difluoromethoxy analogs is not recommended, as SAR studies show such modifications are detrimental to ALK activity [1].

PDE4 Inhibitor Development for COPD and Anti-Inflammatory Indications

Select 3-(difluoromethoxy)-4-methoxyaniline over 3,4-dimethoxyaniline when designing PDE4 inhibitors intended for in vivo efficacy. Class-level SAR studies demonstrate that replacement of a 4-methoxy residue with a difluoromethoxy residue increases in vivo potency in PDE4 inhibition models, while 3-difluoromethoxy isosteric replacement maintains PDE4D3 inhibitory activity with improved pharmacokinetic properties [1][2]. This building block enables the synthesis of PDE4 inhibitors with enhanced therapeutic potential relative to those derived from non-fluorinated methoxyaniline precursors [2].

EGFR C797S Mutant-Selective Inhibitor Synthesis Requiring High Kinase Selectivity

Employ 3-(difluoromethoxy)-4-methoxyaniline as a building block for constructing EGFR inhibitors where kinase selectivity is paramount to minimize off-target toxicity. Class-level evidence from DS06652923 discovery demonstrates that the difluoromethoxy group actively improves kinase selectivity by inducing steric clash with off-target kinases, enabling the compound to achieve tumor regression in Ba/F3 allograft models upon oral administration [1][2]. Non-fluorinated methoxyaniline analogs lack this steric discrimination mechanism and may yield less selective inhibitors with inferior safety profiles [1].

Patent-Restricted Kinase Inhibitor Synthesis (JAK, p38, KSP, Aurora-A)

Use 3-(difluoromethoxy)-4-methoxyaniline when reproducing or validating kinase inhibitor scaffolds claimed in patent literature. The compound is explicitly cited as a key intermediate in patents covering JAK inhibitors, p38 kinase inhibitors, KSP kinesin inhibitors, and compounds targeting Abl, Aurora-A, and c-Raf kinases [1][2][3]. Procurement of non-fluorinated 3,4-dimethoxyaniline or regioisomeric difluoromethoxyanilines will fail to generate the specifically claimed compounds, invalidating comparative studies and potentially infringing patent scope [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)-4-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.